BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data (NMR, IR, MS) of 3-
Phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B1581277

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenylpiperazin-2-
one

Abstract

3-Phenylpiperazin-2-one (CAS: 5368-28-5) is a heterocyclic compound of significant interest
in medicinal chemistry, often serving as a key intermediate in the synthesis of various
biologically active molecules, including central nervous system agents.[1][2] Its structural
framework is pivotal for designing molecules that interact with critical biological targets.[2]
Accurate structural elucidation and purity assessment are paramount for its application in
research and drug development. This guide provides a comprehensive analysis of the core
spectroscopic data for 3-phenylpiperazin-2-one, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is
grounded in fundamental principles and data from closely related analogues, offering a
predictive and practical framework for researchers.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic
data. The structure of 3-phenylpiperazin-2-one, with conventional atom numbering for NMR
assignment, is presented below. This numbering scheme will be used consistently throughout
this guide.

Caption: Molecular structure of 3-Phenylpiperazin-2-one with IUPAC numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The analysis of chemical shifts, signal integrations, and spin-spin coupling
patterns provides unambiguous structural information.[3] Due to the dynamic nature of the
piperazine ring and the presence of amide bonds, temperature-dependent NMR studies can
sometimes reveal conformational isomers (rotamers).[4][5]

'H NMR Spectroscopy

The proton NMR spectrum of 3-phenylpiperazin-2-one is predicted to exhibit distinct signals
corresponding to the aromatic, methine, methylene, and N-H protons. The chemical shifts are
heavily influenced by the electronic environment, particularly the deshielding effects of the
phenyl ring and the amide carbonyl group.[6] The data presented is based on analysis of close
structural analogs, such as 1-methyl-2-oxo-3-phenylpiperazine.[7]
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Predicted
Chemical Shift

(3, ppm)

Proton
Assignment

Predicted
Multiplicity

Integration

Notes

Phenyl (C2'-H to
C6'-H)

7.25-7.45

Multiplet (m)

5H

A complex
pattern typical for
a
monosubstituted

benzene ring.

C3-H (Methine) ~4.60

Singlet (s)

1H

Alpha to both the
phenyl group and
the carbonyl,
causing
significant
deshielding. May
show slight

broadening.

Piperazine Ring
(C5-Hz2, C6-H2)

3.00 - 3.60

Multiplet (m)

4H

Protons on C5
and C6 form a
complex spin
system. Their
chemical shifts
differ due to
proximity to
different
functional

groups.

N1-H (Amide) ~8.0-85

Broad Singlet (br

s)

1H

The amide
proton is typically
deshielded and
often appears as
a broad signal
due to
guadrupole

broadening and
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chemical

exchange.

The secondary
amine proton
signal is also
) Broad Singlet (br broad and its
N4-H (Amine) ~2.0-3.0 1H N
S) position can be
concentration
and solvent

dependent.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum provides information on the unique carbon
environments within the molecule. The chemical shifts are primarily dictated by hybridization
and the electronegativity of adjacent atoms.
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. Predicted Chemical Shift (9,
Carbon Assignment Notes

ppm)

The amide carbonyl carbon is
C2 (C=0) ~168 significantly deshielded and

appears far downfield.[8]

The ipso-carbon of the phenyl
C1' (Phenyl, Quaternary) ~140 ring, attached to the

piperazinone ring.

Aromatic carbons typically
resonate in this region. Due to
symmetry, C2'/C6' and C3'/C5'

may be equivalent.

C2', C3, C4', C5, C6' (Phenyl) 126 -129

The methine carbon is shifted
C3 (Methine) ~64 downfield due to attachment to
the phenyl group and nitrogen.

Aliphatic carbons of the
piperazine ring. C6 is likely
C5, C6 (Methylene) 42 - 48 more deshielded due to its

proximity to the carbonyl

group.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a
molecule based on their characteristic vibrational frequencies.[9] For 3-phenylpiperazin-2-
one, the key absorptions will correspond to the N-H, C=0, and aromatic C-H bonds.
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Vibrational Mode

Predicted Frequency .
Intensity Notes
(cm™)

N-H Stretch (Amide)

Characteristic of a
) secondary amide N-H
3250 - 3180 Medium
bond, often appears

as a distinct peak.

N-H Stretch (Amine)

The secondary amine
. stretch is typically
3350 - 3300 Medium-Weak
sharper than the

amide N-H.

Aromatic C-H Stretch

Characteristic

stretching vibrations
3100 - 3000 Medium-Weak

for sp2 C-H bonds on

the phenyl ring.[10]

Aliphatic C-H Stretch

Stretching vibrations
for the sp® C-H bonds

of the piperazine ring

3000 - 2850 Medium

methylene groups.

C=0 Stretch (Amide |
Band)

A very strong and
characteristic
absorption for the
~1650 Strong )
carbonyl group in a
six-membered lactam

ring.

Aromatic C=C
Bending

) Skeletal vibrations of
1600, 1480 Medium-Weak ]
the phenyl ring.

N-H Bending (Amide Il
Band)

This band arises from
a combination of N-H
bending and C-N

stretching.

~1550 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and structural features of a
molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[11] Electron lonization (El) is a
common technique that causes extensive fragmentation, yielding a characteristic pattern that
acts as a molecular fingerprint.[12]

The molecular formula of 3-phenylpiperazin-2-one is C10H12N20, corresponding to a
molecular weight of 176.22 g/mol .[1] The mass spectrum is expected to show a molecular ion
peak (M*') at m/z = 176. The fragmentation pattern is dictated by the stability of the resulting
carbocations and neutral losses.

Proposed Fragmentation Pathway

The fragmentation of phenylpiperazine derivatives is well-documented and typically involves
cleavages within the piperazine ring.[13][14] A plausible fragmentation pathway for 3-
phenylpiperazin-2-one is outlined below.

"
[Crl;zli’\;_z% - [CeH12N2]* - [CeHaN]* . [CaHe]** - CoHa [CeHs]*
(Molecalar lon) m/z =148 m/z =119 m/z = 104 miz =77

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

